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Compound of Interest

Compound Name: Chlormephos

Cat. No.: B165930

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlormephos is an organothiophosphate insecticide that is not approved for use in
the European Union and is not registered as a pesticide in the United States.[1] As such,
publicly available, in-depth toxicological data from regulatory bodies is limited. This guide
synthesizes the available scientific literature and provides information on the closely related
and extensively studied organophosphate, chlorpyrifos, as a surrogate where Chlormephos-
specific data is unavailable.

Executive Summary

Chlormephos is a non-systemic insecticide with contact and stomach action, belonging to the
organophosphate class of chemicals.[2][3] Like other organophosphates, its primary
mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the
proper functioning of the nervous system.[4][5] This inhibition leads to an accumulation of the
neurotransmitter acetylcholine, resulting in a range of neurotoxic effects.[5] Chlormephos is
classified as highly toxic to mammals if ingested, inhaled, or absorbed through the skin.[3] This
document provides a comprehensive overview of the available toxicological data for
Chlormephos in mammals, including its acute toxicity, mechanism of action, and, where data
is limited, information from surrogate organophosphates.

Physicochemical Properties
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Property Value Reference

) S-(Chloromethyl) O,O-diethyl
Chemical Name o [1]
phosphorodithioate

CAS Number 24934-91-6 [1]
Molecular Formula C5H12CIO2PS2 [1]
Molecular Weight 234.7 g/mol [1]
Physical State Colorless liquid [1]
Vapor Pressure 0.057 mm Hg at 30 °C [6]
Water Solubility Moderately soluble [3]

Toxicokinetics and Metabolism

Following oral administration in rats, Chlormephos is almost completely eliminated within 24
hours, primarily in the urine as diethyl phosphate and diethyl phosphorothioate.[1] The
metabolism of organophosphates like Chlormephos generally occurs in the liver and involves
two main phases. Phase | reactions include oxidation and hydrolysis, often mediated by
cytochrome P450 enzymes.[7] For many organothiophosphates, a key activation step is the
oxidative desulfuration to the corresponding oxon, which is a more potent inhibitor of
acetylcholinesterase.[8]

A detailed metabolic pathway for Chlormephos is not readily available. The following diagram
illustrates the generalized metabolic pathway for a similar organothiophosphate, chlorpyrifos,
which likely shares common pathways with Chlormephos.
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Figure 1: Generalized Metabolic Pathway of Organothiophosphates.

Mechanism of Action: Acetylcholinesterase
Inhibition

The primary mechanism of toxicity for Chlormephos and other organophosphates is the
inhibition of acetylcholinesterase (AChE).[4][5] AChE is responsible for hydrolyzing the
neurotransmitter acetylcholine (ACh) in synaptic clefts and at the neuromuscular junction. By
inhibiting AChE, Chlormephos causes an accumulation of ACh, leading to overstimulation of

muscarinic and nicotinic receptors.[5] This results in a cholinergic crisis characterized by a wide
range of symptoms affecting the central and peripheral nervous systems.[5]
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Figure 2: Acetylcholinesterase Inhibition by Chlormephos-oxon.

Toxicological Studies
Acute Toxicity

Chlormephos exhibits high acute toxicity in mammals via oral and dermal routes of exposure.

[3]
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Table 1: Acute Toxicity of Chlormephos

Species Route LD50 Reference
Rat (Male) Oral 2-11 mg/kg [9]
Rabbit Dermal >25 mg/kg [1]

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 425)
o Test Species: Typically rats, nulliparous, non-pregnant females.

e Housing: Housed individually.

e Acclimation: At least 5 days.

e Fasting: Food is withheld overnight before dosing.

» Dosing: A single dose of the test substance is administered by gavage. The initial dose is
selected based on available information. Subsequent doses are adjusted up or down
depending on the outcome of the previous animal.

e Observation Period: Animals are observed for at least 14 days.

o Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy
findings.

o Data Analysis: The LD50 is calculated using the maximum likelihood method.
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Figure 3: General Workflow for an Acute Oral Toxicity Study.

Sub-chronic and Chronic Toxicity

Specific sub-chronic (90-day) and chronic (1-2 year) toxicity studies for Chlormephos are not
readily available in the public domain. However, studies on other organophosphates provide an
indication of potential effects. Chronic exposure to organophosphates can lead to ongoing
inhibition of cholinesterase and more subtle neurological and systemic effects.
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For the related compound, chlorpyrifos, a 2-year dietary study in Fischer 344 rats established a
No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity.[6][10]

Table 2: Chronic Toxicity of Chlorpyrifos (Surrogate for Chlormephos)

Effects at Referenc

Species Duration Route NOAEL LOAEL
LOAEL e
Inhibition of
Rat plasma
0.1 1.0
(Fischer 2 years Dietary and RBC [6]
mg/kg/day mg/kg/day )
344) cholinester
ase
, 3.13 50 Not
Dog 1 year Dietary [11][12]

mg/kg/day mg/kg/day specified

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408)
o Test Species: Typically rats.

o Groups: At least three dose groups and a control group, with an equal number of male and
female animals in each group.

o Dosing: The test substance is administered daily in the diet or by gavage for 90 days.

o Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

 Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

o Pathology: Gross necropsy, organ weights, and histopathological examination of a
comprehensive set of tissues.

» Endpoints: Identification of target organs, characterization of toxic effects, and determination
of the NOAEL.[13]

Genotoxicity
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Comprehensive genotoxicity data for Chlormephos is limited. A study on 22
organophosphorus pesticides found that several ethyl-organophosphates, including the related
chlorpyrifos, were mutagenic in an in vivo mouse micronucleus assay.[14] Most methyl-
organophosphates were positive only in in vitro assays.[14]

Table 3: Genotoxicity Profile (General for Organophosphates)

Result for some
Assay Test System
Organophosphates

Ames Test (Bacterial Reverse o ]
] Salmonella typhimurium Generally negative
Mutation)

In vitro Mammalian Cell Gene -
_ e.g., Mouse Lymphoma Assay Can be positive
Mutation

In vivo Micronucleus Test Rodent bone marrow Can be positive

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Guideline -
OECD 474)

o Test Species: Typically mice or rats.
e Dosing: The test substance is administered, usually on one or more occasions.

o Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after
treatment.

o Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei
that form from chromosome fragments or whole chromosomes that are not incorporated into
the main nucleus during cell division.[15]

e Endpoints: The frequency of micronucleated immature (polychromatic) erythrocytes is the
primary endpoint.[15]

Carcinogenicity
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Specific carcinogenicity bioassays for Chlormephos are not publicly available. The US EPA
and other regulatory agencies typically require two-year carcinogenicity studies in two rodent
species (usually rats and mice) for pesticides intended for food use.[16] A 2-year dietary study
of the related compound chlorpyrifos in Fischer 344 rats did not show evidence of
carcinogenicity at doses up to 10 mg/kg/day.[6][10]

Experimental Protocol: Carcinogenicity Study (General Guideline - OECD 451)

Test Species: Two rodent species, typically rats and mice.

o Groups: At least three dose groups and a control group, with a sufficient number of animals
of each sex to allow for meaningful statistical analysis.

o Dosing: The test substance is administered in the diet, drinking water, or by gavage for the
majority of the animal's lifespan (e.g., 24 months for rats).

o Observations: Regular clinical observations, body weight and food consumption
measurements, and palpation for masses.

o Pathology: Complete gross necropsy and histopathological examination of all tissues from all
animals.

o Endpoints: Incidence, type, and location of tumors.

Reproductive and Developmental Toxicity

Information specific to Chlormephos is scarce. Studies on the related compound chlorpyrifos
have been conducted.

Reproductive Toxicity: A two-generation reproductive toxicity study in rats with chlorpyrifos did
not show adverse effects on fertility or reproductive organ structure or function at parentally
toxic dose levels.[17]

Developmental Toxicity: A developmental toxicity study of chlorpyrifos in rats showed fetotoxic
and teratogenic effects at a maternally toxic dose of 25 mg/kg/day.[18] In another study,
developmental toxicity was observed in rats at maternally toxic doses, but no teratogenic
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effects were noted.[19] A study in rabbits on a major metabolite of chlorpyrifos did not show

fetotoxic or teratogenic effects even at maternally toxic doses.[19]

Table 4: Reproductive and Developmental Toxicity of Chlorpyrifos (Surrogate for

Chlormephos)

NOAEL LOAEL Effects at
Study Type  Species (Developme (Developme Developme Reference
ntal) ntal) ntal LOAEL
Decreased
pup body
weight and
Two-
) 1.0 5.0 increased
Generation Rat ] [17]
) mg/kg/day mg/kg/day pup mortality
Reproduction
(F1
generation
only)
Decreased
fetal weight
and viability,
increased
Development
| Rat 15 mg/kg/day 25 mg/kg/day fetal death [18]
al
and
resorptions,
increased
variations
>250
mg/kg/da
Development ] graieay No effects
Rabbit (for - [19]
al ] observed
metabolite
TCP)

Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Guideline -

OECD 416)
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Test Species: Typically rats.[17]

Generations: Two generations of animals are studied (P and F1), with the production of an
F1 and F2 litter, respectively.

Dosing: The test substance is administered continuously to the parental (P) generation
before mating, during mating, gestation, and lactation. Dosing continues for the F1
generation through their maturation and production of the F2 generation.[2][17]

Endpoints: Effects on male and female fertility, mating behavior, conception, gestation,
parturition, lactation, and offspring viability, growth, and development are evaluated.[2][17]
The NOAEL for parental, reproductive, and offspring toxicity is determined.[17]
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Figure 4: General Workflow for a Two-Generation Reproductive Toxicity Study.
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Conclusion

Chlormephos is a highly toxic organophosphate insecticide with a primary mechanism of
action involving the inhibition of acetylcholinesterase. While acute toxicity data in mammals is
available, there is a significant lack of publicly accessible, detailed information on its sub-
chronic, chronic, genotoxic, carcinogenic, reproductive, and developmental effects. The
information available on the closely related compound, chlorpyrifos, suggests that these
endpoints are of potential concern. Further research and the public release of comprehensive
toxicological studies are necessary for a complete risk assessment of Chlormephos in
mammals. Researchers and professionals should exercise extreme caution when handling this
compound due to its high acute toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.merckvetmanual.com/toxicology/insecticide-and-acaricide-organic-toxicity/organophosphate-toxicosis-in-animals
https://www.merckvetmanual.com/toxicology/insecticide-and-acaricide-organic-toxicity/organophosphate-toxicosis-in-animals
https://ec.europa.eu/food/plant/pesticides/eu-pesticides-database/start/screen/active-substances/details/1354
https://pubmed.ncbi.nlm.nih.gov/8340099/
https://pubmed.ncbi.nlm.nih.gov/8340099/
https://echa.europa.eu/information-on-chemicals
https://www.ncbi.nlm.nih.gov/books/NBK590233/
https://www.ncbi.nlm.nih.gov/books/NBK590233/
https://www.ncbi.nlm.nih.gov/books/NBK590233/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.researchgate.net/publication/10851966_Developmental_toxicity_study_of_chlorpyrifos_in_rats
https://pubmed.ncbi.nlm.nih.gov/10653527/
https://pubmed.ncbi.nlm.nih.gov/10653527/
https://www.benchchem.com/product/b165930#toxicological-profile-of-chlormephos-in-mammals
https://www.benchchem.com/product/b165930#toxicological-profile-of-chlormephos-in-mammals
https://www.benchchem.com/product/b165930#toxicological-profile-of-chlormephos-in-mammals
https://www.benchchem.com/product/b165930#toxicological-profile-of-chlormephos-in-mammals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

